N-(2-furylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-furylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a furan ring, a methoxy group, and a chromen-2-one moiety, making it a molecule of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-furylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furylmethylamine, 7-methoxy-4-methylcoumarin, and acetic anhydride.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(2-furylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of furanone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2-furylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide” would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the methoxy group.
N-(2-thienylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Contains a thienyl ring instead of a furan ring.
N-(2-furylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide: Lacks the methyl group on the chromen-2-one moiety.
Uniqueness
The presence of the furan ring, methoxy group, and chromen-2-one moiety in “N-(2-furylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide” makes it unique compared to other similar compounds. These structural features may contribute to its specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C18H17NO5/c1-11-14-6-5-12(22-2)8-16(14)24-18(21)15(11)9-17(20)19-10-13-4-3-7-23-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
InChI Key |
ZTUOLQKEEPYBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.